Cas no 1805641-79-5 (Ethyl 2-cyano-3-formyl-5-hydroxybenzoate)
Ethyl 2-cyano-3-formyl-5-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-3-formyl-5-hydroxybenzoate
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- Inchi: 1S/C11H9NO4/c1-2-16-11(15)9-4-8(14)3-7(6-13)10(9)5-12/h3-4,6,14H,2H2,1H3
- InChI Key: DFPHRCFVAFZQAR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(C=C(C=O)C=1C#N)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 319
- XLogP3: 1
- Topological Polar Surface Area: 87.4
Ethyl 2-cyano-3-formyl-5-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003802-250mg |
Ethyl 2-cyano-3-formyl-5-hydroxybenzoate |
1805641-79-5 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015003802-500mg |
Ethyl 2-cyano-3-formyl-5-hydroxybenzoate |
1805641-79-5 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
| Alichem | A015003802-1g |
Ethyl 2-cyano-3-formyl-5-hydroxybenzoate |
1805641-79-5 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 2-cyano-3-formyl-5-hydroxybenzoate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Ethyl 2-cyano-3-formyl-5-hydroxybenzoate
Introduction to Ethyl 2-cyano-3-formyl-5-hydroxybenzoate (CAS No. 1805641-79-5)
Ethyl 2-cyano-3-formyl-5-hydroxybenzoate (CAS No. 1805641-79-5) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinct structural features, which include a cyano group, a formyl group, and a hydroxy group, all attached to a benzene ring. These functional groups contribute to the compound's reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of Ethyl 2-cyano-3-formyl-5-hydroxybenzoate can be represented as C10H9NO4. The presence of the cyano group (−CN) and the formyl group (−CHO) imparts strong electron-withdrawing properties to the molecule, which can influence its reactivity in various chemical reactions. The hydroxy group (−OH) adds polarity and can participate in hydrogen bonding, further enhancing the compound's solubility and reactivity.
In the context of pharmaceutical research, Ethyl 2-cyano-3-formyl-5-hydroxybenzoate has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Another area of interest is the use of Ethyl 2-cyano-3-formyl-5-hydroxybenzoate in materials science. The unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. Research published in Advanced Materials in 2020 demonstrated that this compound could be used as a building block for the fabrication of conductive polymers and nanomaterials with enhanced electrical and mechanical properties.
The synthetic versatility of Ethyl 2-cyano-3-formyl-5-hydroxybenzoate is another key factor contributing to its significance. Chemists have developed various synthetic routes to produce this compound efficiently and on a large scale. One such method involves the condensation of ethyl cyanoacetate with salicylaldehyde followed by esterification. This approach not only ensures high yields but also allows for easy modification of the molecule through subsequent reactions.
In terms of safety and handling, it is important to note that while Ethyl 2-cyano-3-formyl-5-hydroxybenzoate is not classified as a hazardous substance under current regulations, proper precautions should be taken during its handling and storage to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and following standard laboratory practices.
The future prospects for Ethyl 2-cyano-3-formyl-5-hydroxybenzoate are promising. Ongoing research continues to uncover new applications and potential uses for this compound across multiple disciplines. For example, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, which could reduce environmental impact and improve overall process efficiency.
In conclusion, Ethyl 2-cyano-3-formyl-5-hydroxybenzoate (CAS No. 1805641-79-5) is a multifaceted organic compound with a wide range of potential applications. Its unique chemical structure and synthetic versatility make it an important molecule for researchers in pharmaceuticals, materials science, and chemical synthesis. As research progresses, it is likely that new uses and benefits will be discovered, further solidifying its importance in these fields.
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